INCB053914 was developed by Incyte Corporation as part of their research into small-molecule inhibitors targeting PIM kinases. It falls under the category of antineoplastic agents and is being investigated for its potential to enhance the efficacy of existing cancer treatments by overcoming drug resistance mechanisms .
The synthesis of INCB053914 involves a rational medicinal chemistry approach. Key steps include:
The molecular structure of INCB053914 reveals a complex arrangement conducive to binding within the active sites of PIM kinases. Key features include:
INCB053914 primarily functions through competitive inhibition of PIM kinase activity. Key reactions include:
The mechanism of action for INCB053914 involves:
Key physical and chemical properties of INCB053914 include:
INCB053914 is primarily investigated for its potential applications in oncology:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4